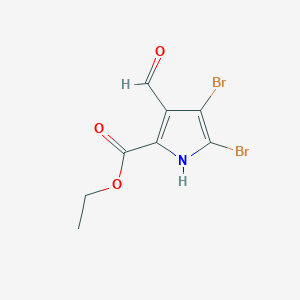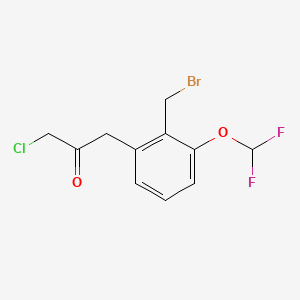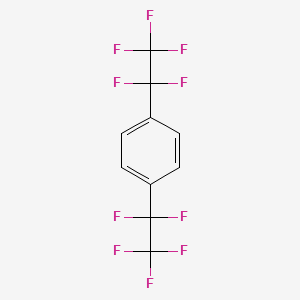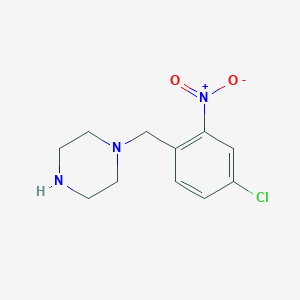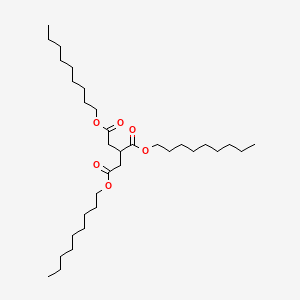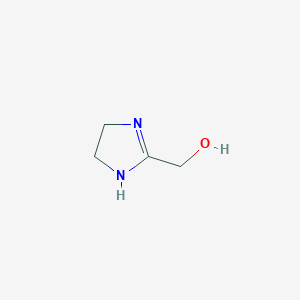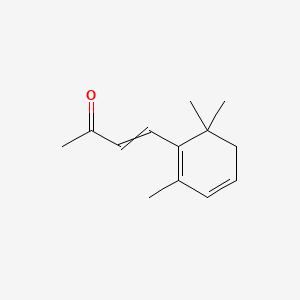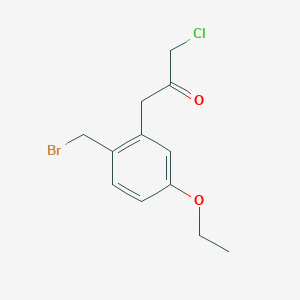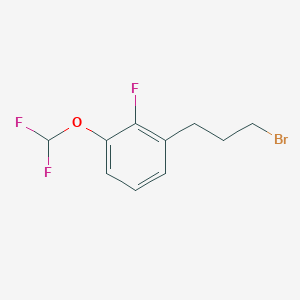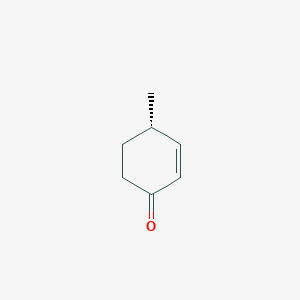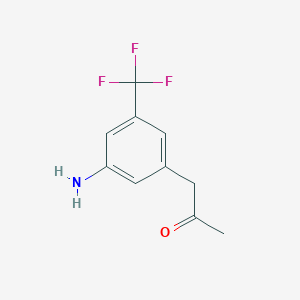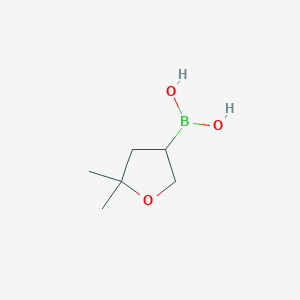
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid is an organoboron compound with the molecular formula C6H13BO3. It is a boronic acid derivative that features a tetrahydrofuran ring substituted with two methyl groups at the 5-position and a boronic acid group at the 3-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)boronic acid typically involves the reaction of 5,5-dimethyltetrahydrofuran with a boron-containing reagent. One common method is the hydroboration of 5,5-dimethyltetrahydrofuran with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
化学反応の分析
Types of Reactions
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) can be used as a reducing agent.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
科学的研究の応用
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals, including potential drug candidates.
Industry: Applied in the production of fine chemicals and materials.
作用機序
The mechanism of action of (5,5-Dimethyltetrahydrofuran-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The boronic acid group transfers an organic group to the palladium catalyst, which then couples with an electrophilic organic group to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group and the stability of the palladium complex.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
(5,5-Dimethyltetrahydrofuran-3-yl)boronic acid is unique due to its tetrahydrofuran ring structure, which provides additional steric and electronic properties compared to simpler boronic acids. This uniqueness allows it to participate in specific reactions and form products that may not be easily accessible with other boronic acids .
特性
分子式 |
C6H13BO3 |
|---|---|
分子量 |
143.98 g/mol |
IUPAC名 |
(5,5-dimethyloxolan-3-yl)boronic acid |
InChI |
InChI=1S/C6H13BO3/c1-6(2)3-5(4-10-6)7(8)9/h5,8-9H,3-4H2,1-2H3 |
InChIキー |
OGQRBODSULSNRN-UHFFFAOYSA-N |
正規SMILES |
B(C1CC(OC1)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


